N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide
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Overview
Description
N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a diethylamino group, a but-2-yn-1-yl chain, and a fluorobenzamide moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: The initial step involves the synthesis of the but-2-yn-1-yl intermediate through a reaction between propargyl bromide and diethylamine under basic conditions.
Coupling with 2-Fluorobenzoyl Chloride: The but-2-yn-1-yl intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the compound can occur at the alkyne moiety, converting it into an alkene or alkane.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can serve as a building block for the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Anticancer Research: Due to its structural similarity to known bioactive molecules, it is investigated for potential anticancer properties.
Antimicrobial Agents: The compound is studied for its ability to inhibit the growth of various microbial strains.
Industry:
Pharmaceuticals: It can be used in the development of new drugs with improved efficacy and safety profiles.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to biological receptors, while the fluorobenzamide moiety can enhance the compound’s stability and bioavailability. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
N-(4-(diethylamino)but-2-yn-1-yl)benzamide: Lacks the fluorine atom, which may result in different biological activities.
N-(4-(diethylamino)but-2-yn-1-yl)-2-chlorobenzamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness: N-(4-(diethylamino)but-2-yn-1-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-3-18(4-2)12-8-7-11-17-15(19)13-9-5-6-10-14(13)16/h5-6,9-10H,3-4,11-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYRLEGKJDGYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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